molecular formula C20H32O4 B1150929 (±)17(18)-DiHETE

(±)17(18)-DiHETE

Cat. No. B1150929
M. Wt: 336.5
InChI Key: XYDVGNAQQFWZEF-YQLHGUCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eicosapentaenoic acid (EPA;  Item No. 90110) is an ω-3 fatty acid abundantly available in marine organisms. (±)17(18)-DiHETE is one of the major metabolites produced when eicosapentaenoic acid (EPA) is incubated with various rat tissue homogenates or cynomolgus monkey seminal vesicles. The route of production of (±)17(18)-DiHETE likely proceeds through cytochrome P450-catalyzed epoxidation at the ω-3 double bond followed by conversion to the vicinal diols by epoxide hydrolase. EPA is also metabolized preferentially by Gaeumannomyces graminis to (±)17(18)-DiHETE.

Scientific Research Applications

Mechanisms of Leukotriene Formation

  • Study Focus : Investigation of the transformation of 15-HPETE into 8,15-diHETE and 14,15-diHETE by hemoglobin.
  • Key Findings : Hemoglobin catalyzes the transformation of 15-HPETE into diHETE products via a free radical process. This suggests a specific mechanism of leukotriene formation in human leukocytes (Sok, Chung, & Sih, 1983).

Stereodefined Synthesis of DiHETE

  • Study Focus : Synthesis of various stereoisomers of 5,18-diHETE due to its structural similarity with anti-inflammatory resolvin E2.
  • Key Findings : Effective methods for synthesizing different stereoisomers of 5,18-diHETE, contributing to understanding its biochemical significance (Suganuma, Tanabe, Sugihara, & Kobayashi, 2018).

15-Hydroxyeicosatetraenoic Acid Receptors

  • Study Focus : Exploring how 15-HETE stimulates inactive 5-lipoxygenase in mast/basophil cells.
  • Key Findings : Demonstrated that specific binding of 15-HETE to cellular sites, rather than its incorporation into cellular lipids, activates 5-lipoxygenase. This highlights the potential role of diHETE in cellular signaling processes (Vonakis & Vanderhoek, 1992).

Dihydroxyeicosatetraenoic Acid in Colitis Healing

  • Study Focus : Investigating the role of 5,6-DiHETE in the healing phase of murine colitis.
  • Key Findings : 5,6-DiHETE showed significant potential in promoting healing in colitis models, suggesting its therapeutic potential in inflammatory diseases (Kobayashi et al., 2021).

Hyperalgesic Properties of Dihydroxyeicosatetraenoic Acids

  • Study Focus : Examining the role of diHETE products in inducing hyperalgesia.
  • Key Findings : Certain diHETE isomers can induce hyperalgesia, suggesting their involvement in pain and inflammatory response (Levine et al., 1986).

Chemotactic Activity of DiHETE

  • Study Focus : Assessing the chemotactic activity of 8,15-diHETE for human polymorphonuclear leukocytes.
  • Key Findings : 8,15-diHETE exhibited significant chemotactic activity, implying its potential role in mediating inflammation (Shak, Perez, & Goldstein, 1983).

Exercise and Plasma Cytochrome P450 Mediators

  • Study Focus : Investigating the effect of maximal exercise on plasma levels of various cytochrome P450 mediators.
  • Key Findings : Exercise increased levels of certain diHETEs, indicating their involvement in the body's response to physical exertion (Gollasch et al., 2019).

properties

Product Name

(±)17(18)-DiHETE

Molecular Formula

C20H32O4

Molecular Weight

336.5

InChI

InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1

InChI Key

XYDVGNAQQFWZEF-YQLHGUCYSA-N

SMILES

CC[C@@H](O)[C@@H](O)C/C=CC/C=CC/C=CC/C=CCCCC(O)=O

synonyms

(±)17,18-dihydroxy-eicosa-5,8,11,14-Tetraenoic Acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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